physicochemical properties of 3-(Aminomethyl)-N-propylbenzenesulfonamide
physicochemical properties of 3-(Aminomethyl)-N-propylbenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)-N-propylbenzenesulfonamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and professionals in drug development, this document delves into the essential parameters that govern the behavior of this compound in experimental and biological systems. Beyond a mere tabulation of data, this guide offers insights into the causality behind experimental choices for property determination and provides detailed, field-proven protocols. Key properties including chemical identity, solubility, acidity (pKa), and lipophilicity (logP) are discussed in detail. The methodologies presented are designed to be self-validating, ensuring scientific integrity and reproducibility. All claims and protocols are grounded in authoritative references, providing a trustworthy resource for laboratory application.
Chemical Identity and Core Structure
3-(Aminomethyl)-N-propylbenzenesulfonamide is a sulfonamide derivative featuring a primary aminomethyl group and an N-propyl substituent. The presence of both a basic amine and an acidic sulfonamide moiety imparts amphiprotic characteristics, which are crucial for its behavior in aqueous and non-aqueous environments. Understanding its fundamental chemical identity is the first step in any research endeavor.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| IUPAC Name | 3-(Aminomethyl)-N-propylbenzenesulfonamide | - |
| CAS Number | 953904-11-5 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1] |
| Molecular Weight | 228.31 g/mol | [1] |
| Canonical SMILES | CCCN(S(=O)(=O)C1=CC=CC(=C1)CN) | O=S(C1=CC=CC(CN)=C1)(NCCC)=O[1] |
| Chemical Structure | ![]() |
Summary of Physicochemical Properties
The interplay of a compound's physicochemical properties dictates its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This section provides a high-level summary of the key quantitative parameters for 3-(Aminomethyl)-N-propylbenzenesulfonamide.
Table 2: Key Physicochemical Parameters
| Property | Value | Significance in Drug Development |
| Melting Point (°C) | Data not available; requires experimental determination. | Purity assessment, solid-state stability, formulation design.[2] |
| Aqueous Solubility | Data not available; requires experimental determination. Sulfonamides generally exhibit pH-dependent solubility.[3][4] | Affects dissolution rate, bioavailability, and formulation options. |
| logP (Octanol/Water) | Predicted values for similar structures range from -0.2 to 1.2. Experimental determination is necessary.[5][6] | Measures lipophilicity, which influences membrane permeability and protein binding.[7] |
| pKa (Acid Dissociation Constant) | Estimated two pKa values: ~9-10 (aminomethyl group) and a more acidic value for the sulfonamide proton. | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor interaction.[8][9] |
In-Depth Analysis and Experimental Determination
As a Senior Application Scientist, it is imperative not just to present data, but to explain the rationale behind its acquisition. The following sections detail the significance of each property and provide robust protocols for their experimental determination.
Melting Point: A Criterion for Purity and Identity
The melting point of a crystalline solid is a fundamental physical property used for identification and as a primary indicator of purity.[2][10] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.
This protocol employs the standard Thiele tube or a digital Mel-Temp apparatus, which provides a controlled heating rate essential for accuracy.
Methodology Rationale: The protocol starts with a rapid determination to find an approximate range, saving time. The subsequent slow, careful measurements (heating at ~2°C/min) are critical for precision, allowing sufficient time for heat to transfer from the apparatus to the sample, ensuring thermal equilibrium.[11]
Step-by-Step Procedure:
-
Sample Preparation: Finely crush a small amount of dry 3-(Aminomethyl)-N-propylbenzenesulfonamide into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a column height of 2-3 mm.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus or attach it to a thermometer placed in a Thiele tube filled with a high-boiling point liquid like mineral oil.[12]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (5-10°C per minute) to get an approximate melting point.[11] Let the apparatus cool to at least 20°C below this approximate temperature.
-
Accurate Determination: Using a fresh sample, heat the apparatus again. Once the temperature is within 20°C of the approximate melting point, reduce the heating rate to approximately 2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.
-
Validation: Repeat the accurate determination at least twice. Consistent values validate the result.
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility: The Gateway to Bioavailability
Solubility is a critical factor influencing the dissolution and subsequent absorption of a drug candidate. For a compound like 3-(Aminomethyl)-N-propylbenzenesulfonamide, which contains both acidic and basic centers, solubility is expected to be highly dependent on the pH of the aqueous medium.
The shake-flask method is the gold standard for determining equilibrium solubility.[7][13] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Methodology Rationale: This method directly measures the equilibrium solubility by allowing sufficient time for the dissolution process to reach a steady state. The subsequent filtration step is crucial to separate the undissolved solid from the saturated solution, ensuring that only the dissolved compound is quantified.[4][13]
Step-by-Step Procedure:
-
System Preparation: Add an excess amount of 3-(Aminomethyl)-N-propylbenzenesulfonamide to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.[13]
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.[13]
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent (e.g., methanol or mobile phase). Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa: Understanding Ionization Behavior
The pKa value indicates the strength of an acid or a base. For this molecule, we expect two primary pKa values: one for the protonated primary amine (a weak acid) and one for the sulfonamide N-H proton (a weak acid). The ionization state at physiological pH (~7.4) profoundly affects solubility, membrane permeability, and target binding.
Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][14] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.
Methodology Rationale: This protocol directly measures the pH changes as the ionizable groups are neutralized. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of a functional group are equal (the half-equivalence point). The resulting titration curve provides a direct visualization of the buffering regions corresponding to each pKa.[8]
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 3-(Aminomethyl)-N-propylbenzenesulfonamide in deionized water or a solution of known ionic strength (e.g., 0.1 M KCl) to create a solution of known concentration (e.g., 0.05 M).[15]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated combined pH electrode.
-
Acidic Titration (for amine pKa): First, add a known excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the amine group.
-
Titration Run: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting curve will show inflection points. The pH at the midpoint of the buffer region leading to the first equivalence point corresponds to the pKa of the sulfonamide, and the pH at the midpoint of the second buffer region corresponds to the pKa of the aminomethyl group.
logP: Quantifying Lipophilicity
The octanol-water partition coefficient (P), or its logarithm (logP), is the standard measure of a compound's lipophilicity or hydrophobicity. It is a key determinant of how a drug will partition into lipid membranes.[7]
This classic "shake-flask" method directly measures the partitioning of a compound between two immiscible phases.[7][16]
Methodology Rationale: The use of pre-saturated solvents ensures that the volume of each phase does not change during the experiment due to mutual solubility, which is critical for an accurate measurement. Quantifying the compound in both phases provides a direct calculation of the partition coefficient and serves as a mass balance check, validating the experimental result.
Step-by-Step Procedure:
-
Solvent Preparation: Prepare pre-saturated n-octanol (by shaking with water) and pre-saturated water (by shaking with n-octanol). Allow the phases to separate completely.
-
Partitioning: Add a known amount of 3-(Aminomethyl)-N-propylbenzenesulfonamide to a vial containing a known volume of pre-saturated water and a known volume of pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling and Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method like HPLC.
-
Calculation: Calculate logP using the formula: logP = log₁₀ (C_octanol / C_water)
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound for research purposes.
-
Storage Conditions: The compound should be stored sealed in a dry environment at 2-8°C.[1]
-
Stability: As a sulfonamide, it is generally stable. However, the primary amine group can be susceptible to oxidation or reaction with aldehydes and ketones. It is advisable to store it under an inert atmosphere if long-term stability is critical.
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Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
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Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Simon Fraser University. Experiment 1: Melting-point Determinations. [Link]
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ResearchGate. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. [Link]
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Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]
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